molecular formula C26H17FN2OS B4549287 (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone

(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone

Cat. No.: B4549287
M. Wt: 424.5 g/mol
InChI Key: CSUIVKRJLGHZLK-UHFFFAOYSA-N
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Description

(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone is a complex organic compound that belongs to the class of thienopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of a chalcone intermediate through the reaction of 4-bromoacetophenone and vetraldehyde in ethanol with sodium hydroxide as a base . This chalcone is then reacted with 2-cyanothioacetamide to form the corresponding pyridinethione. The final step involves the cyclization of this intermediate with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with other nucleophiles.

Mechanism of Action

The mechanism of action of (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes or receptors involved in microbial growth and proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone apart from similar compounds is its unique combination of the thienopyridine core with a fluorophenyl moiety. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17FN2OS/c27-19-13-11-18(12-14-19)24(30)25-23(28)22-20(16-7-3-1-4-8-16)15-21(29-26(22)31-25)17-9-5-2-6-10-17/h1-15H,28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUIVKRJLGHZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)F)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone
Reactant of Route 2
Reactant of Route 2
(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone
Reactant of Route 3
Reactant of Route 3
(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone
Reactant of Route 4
(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone
Reactant of Route 5
(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone
Reactant of Route 6
Reactant of Route 6
(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone

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